molecular formula C4H4Br2F4O B2919887 2-Bromo-1-(2-bromo-1,1-difluoroethoxy)-1,1-difluoroethane CAS No. 51100-30-2

2-Bromo-1-(2-bromo-1,1-difluoroethoxy)-1,1-difluoroethane

Cat. No.: B2919887
CAS No.: 51100-30-2
M. Wt: 303.877
InChI Key: ASTCJHLXHXTVKL-UHFFFAOYSA-N
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Description

2-Bromo-1-(2-bromo-1,1-difluoroethoxy)-1,1-difluoroethane is a halogenated organic compound characterized by the presence of bromine and fluorine atoms

Scientific Research Applications

2-Bromo-1-(2-bromo-1,1-difluoroethoxy)-1,1-difluoroethane has several scientific research applications:

    Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and proteins.

    Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly as intermediates in the synthesis of active pharmaceutical ingredients.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and surfactants.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-1-(2-bromo-1,1-difluoroethoxy)-1,1-difluoroethane typically involves the reaction of 2-bromo-1,1-difluoroethanol with a brominating agent under controlled conditions. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions. The reaction conditions include maintaining a low temperature and using a solvent such as dichloromethane to facilitate the reaction.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction is monitored using analytical techniques such as gas chromatography to ensure the desired product is obtained.

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-1-(2-bromo-1,1-difluoroethoxy)-1,1-difluoroethane undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as hydroxide ions or amines.

    Elimination Reactions: Under basic conditions, the compound can undergo elimination reactions to form alkenes.

    Oxidation Reactions: The compound can be oxidized to form corresponding carbonyl compounds.

Common Reagents and Conditions:

    Substitution Reactions: Reagents such as sodium hydroxide or ammonia in aqueous or alcoholic solutions.

    Elimination Reactions: Strong bases like potassium tert-butoxide in aprotic solvents.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide.

Major Products:

    Substitution Reactions: Products include alcohols, amines, or ethers.

    Elimination Reactions: Alkenes are the major products.

    Oxidation Reactions: Carbonyl compounds such as aldehydes or ketones.

Mechanism of Action

The mechanism of action of 2-Bromo-1-(2-bromo-1,1-difluoroethoxy)-1,1-difluoroethane involves its interaction with molecular targets such as enzymes and proteins. The bromine and fluorine atoms in the compound can form strong bonds with these targets, leading to changes in their structure and function. The pathways involved include the inhibition of enzyme activity and the disruption of protein-protein interactions.

Comparison with Similar Compounds

  • 1-Bromo-2,2-difluoroethylene
  • 2-Bromo-1,1-difluoroethene
  • 2-Bromo-1,1-difluoroethanol

Comparison: Compared to these similar compounds, 2-Bromo-1-(2-bromo-1,1-difluoroethoxy)-1,1-difluoroethane is unique due to the presence of both bromine and fluorine atoms in its structure, which imparts distinct chemical properties. This compound exhibits higher reactivity in substitution and elimination reactions and has broader applications in scientific research and industry.

Properties

IUPAC Name

2-bromo-1-(2-bromo-1,1-difluoroethoxy)-1,1-difluoroethane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4Br2F4O/c5-1-3(7,8)11-4(9,10)2-6/h1-2H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASTCJHLXHXTVKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(OC(CBr)(F)F)(F)F)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4Br2F4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.88 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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